4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl, trifluoromethylpyridinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesisCommon reagents used in these reactions include pyrrolidine, trifluoromethylpyridine, and piperazine, along with various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Pyrimidine derivatives: Compounds with a pyrimidine core, which are widely studied for their pharmacological properties.
Trifluoromethylpyridine derivatives: Compounds containing the trifluoromethylpyridine moiety, known for their chemical stability and biological activity .
Uniqueness
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This compound’s structure allows for diverse interactions with biological targets, making it a valuable candidate for drug discovery and development .
Properties
Molecular Formula |
C19H23F3N6 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C19H23F3N6/c1-14-12-17(25-18(24-14)28-6-2-3-7-28)27-10-8-26(9-11-27)16-13-15(4-5-23-16)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3 |
InChI Key |
NHIFUXXQKSZVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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